![molecular formula C12H20N4O2 B2591168 1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea CAS No. 1797552-23-8](/img/structure/B2591168.png)
1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a unique structure with an oxan-4-yl group and a propan-2-yl urea moiety, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the oxan-4-yl group. The final step involves the addition of the propan-2-yl urea moiety. Reaction conditions may vary, but common methods include the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Chemical Reactions Analysis
1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
1-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-3-(propan-2-yl)urea can be compared with other pyrazole derivatives, such as:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties and thermal stability.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Studied for its anti-tubercular potential.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(oxan-4-yl)pyrazol-4-yl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-9(2)14-12(17)15-10-7-13-16(8-10)11-3-5-18-6-4-11/h7-9,11H,3-6H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHGXIUZQUIDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CN(N=C1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![PROP-2-EN-1-YL 6-[(CARBAMOYLMETHYL)SULFANYL]-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B2591087.png)
![Methyl 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B2591089.png)
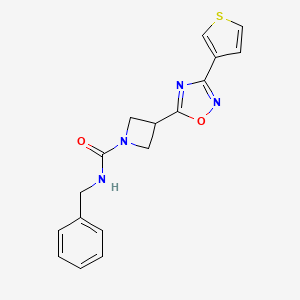
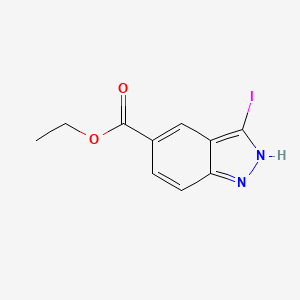
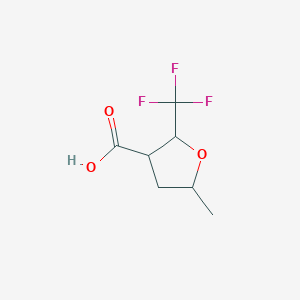
![N4,N4'-dimethyl-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B2591098.png)
![N,1-bis[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591099.png)

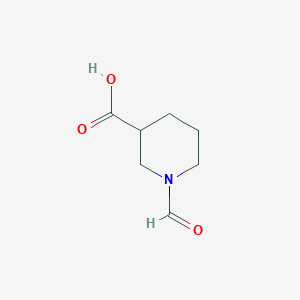
![1-methyl-5-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2591102.png)
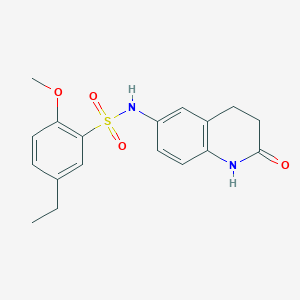
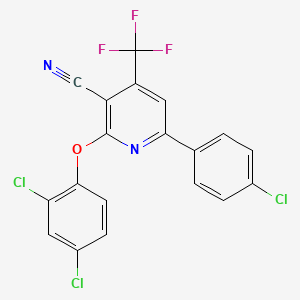
![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2591106.png)
![1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B2591108.png)
